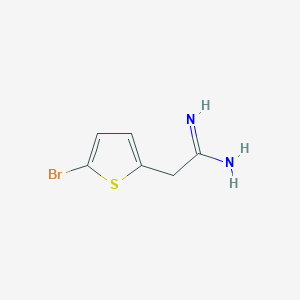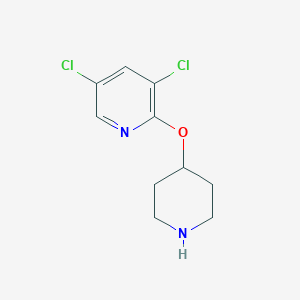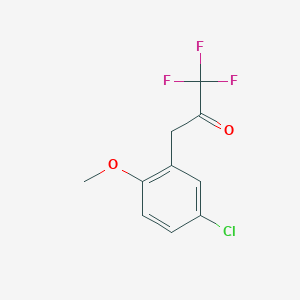
3-(2-Chloro-3,6-difluorophenyl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-3,6-difluorophenyl)propanal is an organic compound characterized by the presence of a chloro and two fluoro substituents on a phenyl ring, attached to a propanal group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3,6-difluorophenyl)propanal typically involves the reaction of 2-chloro-3,6-difluorobenzene with propanal under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-3,6-difluorophenyl)propanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 3-(2-Chloro-3,6-difluorophenyl)propanoic acid.
Reduction: 3-(2-Chloro-3,6-difluorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Chloro-3,6-difluorophenyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-3,6-difluorophenyl)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chloro and fluoro substituents may also influence the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Chloro-2,4-difluorophenyl)propanal: Similar structure with different positions of the chloro and fluoro substituents.
3-Chloro-2,6-difluorophenol: Contains a hydroxyl group instead of a propanal group.
Uniqueness
3-(2-Chloro-3,6-difluorophenyl)propanal is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and potential applications. The presence of both chloro and fluoro groups on the phenyl ring, along with the aldehyde group, provides a distinct set of properties that can be leveraged in various research and industrial contexts.
Propiedades
Número CAS |
1057670-95-7 |
|---|---|
Fórmula molecular |
C9H7ClF2O |
Peso molecular |
204.60 g/mol |
Nombre IUPAC |
3-(2-chloro-3,6-difluorophenyl)propanal |
InChI |
InChI=1S/C9H7ClF2O/c10-9-6(2-1-5-13)7(11)3-4-8(9)12/h3-5H,1-2H2 |
Clave InChI |
NPAYYCZRGRROFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)CCC=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



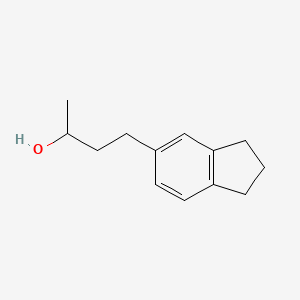



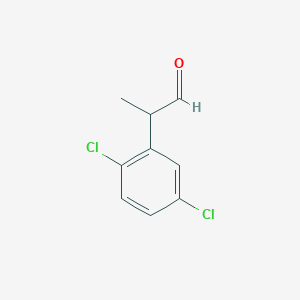

![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605281.png)
